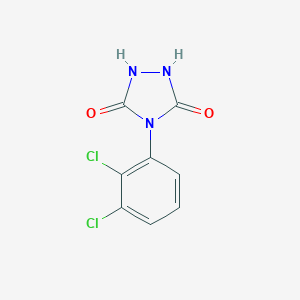
4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione, also known as DCPTD, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been extensively investigated.
Wirkmechanismus
The mechanism of action of 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione in lab experiments is its high purity and reliability. The synthesis method of this compound has been optimized to produce high yields of pure this compound, making it a reliable and cost-effective compound for use in research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione. One area of interest is the development of this compound-based therapies for the treatment of neurodegenerative diseases. Another area of interest is the investigation of the potential anti-cancer effects of this compound, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method has been optimized to produce high yields of pure this compound, making it a reliable and cost-effective compound for use in research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been extensively investigated. There are many potential future directions for research on this compound, making it an exciting area of study for scientists in various fields.
Synthesemethoden
The synthesis of 4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione involves the reaction of 2,3-dichlorophenylhydrazine with maleic anhydride in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to produce this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it a reliable and cost-effective method for producing this compound.
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has been widely studied for its potential applications in scientific research. It has been found to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects. This compound has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C8H5Cl2N3O2 |
|---|---|
Molekulargewicht |
246.05 g/mol |
IUPAC-Name |
4-(2,3-dichlorophenyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C8H5Cl2N3O2/c9-4-2-1-3-5(6(4)10)13-7(14)11-12-8(13)15/h1-3H,(H,11,14)(H,12,15) |
InChI-Schlüssel |
DLIVTZHAYCDQNM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)NNC2=O |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)NNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-N-(3-butoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258388.png)
![4-methyl-N-[4-morpholinyl(phenyl)methylene]aniline](/img/structure/B258392.png)


![sec-butyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B258405.png)

![Ethyl 3-[(benzylsulfonyl)amino]benzoate](/img/structure/B258410.png)



![4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether](/img/structure/B258414.png)
amino]-N-cyclohexylacetamide](/img/structure/B258417.png)

